molecular formula C23H18N4O2 B11347423 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898601-41-7

5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11347423
CAS No.: 898601-41-7
M. Wt: 382.4 g/mol
InChI Key: QODUEBHOMYPBLT-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 5 with a 4-methylphenyl group and a carboxamide group at position 2. The carboxamide is linked to a para-substituted phenyl ring bearing a (Z)-configured phenyldiazenyl (-N=N-) moiety. The (Z)-stereochemistry of the azo group likely influences its spatial orientation, affecting interactions with biological targets or materials . The methyl group on the phenyl ring may enhance lipophilicity, while the azo group contributes to π-π stacking and electronic properties.

Properties

CAS No.

898601-41-7

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-methylphenyl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H18N4O2/c1-16-7-9-17(10-8-16)22-15-21(27-29-22)23(28)24-18-11-13-20(14-12-18)26-25-19-5-3-2-4-6-19/h2-15H,1H3,(H,24,28)

InChI Key

QODUEBHOMYPBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of acetylferrocene with 5-phenyl (4-methylphenyl)-1,2-oxazole-3-carbaldehydes . This reaction is typically carried out under mild conditions and involves the use of semicarbazide, thiosemicarbazide, and hydroxylamine as reagents . The resulting product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups within the molecule .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with altered functional groups.

Scientific Research Applications

5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules

In biology and medicine, this compound has shown promise as a potential therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of various diseases. Additionally, its fluorescent properties have been utilized in imaging and diagnostic applications .

In the industrial sector, 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. studies have shown that it can affect signaling pathways related to cell proliferation, apoptosis, and immune response . Further research is needed to fully elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Substituted Isoxazole Carboxamides with Varying Aromatic Groups

  • 5-(3-Nitrophenyl)-N-{4-[(2-Oxo-2H-1-Benzopyran-7-yl)Oxy]Phenyl}-1,2-Oxazole-3-Carboxamide Key Features: 3-Nitrophenyl substituent (electron-withdrawing) and chromenone-linked phenyl group. Activity: Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 1.23 μM) due to nitro group enhancing electrophilicity and chromenone enabling π-stacking . Comparison: The target compound’s 4-methylphenyl (electron-donating) group may reduce AChE affinity but improve metabolic stability.
  • 5-(4-Methoxyphenyl)-N-{2-Methyl-4-[(E)-(2-Methylphenyl)Diazenyl]Phenyl}-1,2-Oxazole-3-Carboxamide Key Features: Methoxy group (electron-donating) and (E)-configured azo group. Activity: Not explicitly reported, but methoxy groups typically enhance solubility and alter binding kinetics. Comparison: The (Z)-configuration in the target compound may induce distinct conformational preferences compared to the (E)-isomer, impacting target engagement .

Isoxazole Derivatives with Heterocyclic Modifications

  • 5-Phenyl-N-{4-[(E)-Phenyldiazenyl]Phenyl}-1,2-Oxazole-3-Carboxamide Key Features: Unsubstituted phenyl at position 5 and (E)-azo group.
  • N-(4-Acetylphenyl)-3-Methyl-1,2-Oxazole-5-Carboxamide Key Features: Acetylphenyl group instead of azo-linked phenyl. Activity: Unknown, but acetyl groups may participate in hydrogen bonding. Comparison: Replacement of the azo group with acetyl eliminates π-π stacking capacity but introduces a hydrogen-bond acceptor .

Sulfonamide vs. Carboxamide Derivatives

  • 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide
    • Key Features : Sulfonamide linker and 5-methylisoxazole.
    • Activity : Antimicrobial focus due to sulfonamide’s classic role in inhibiting folate synthesis.
    • Comparison : The carboxamide in the target compound offers different hydrogen-bonding profiles and reduced acidity compared to sulfonamides .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/R Groups Biological Activity (IC₅₀) Key Structural Features References
Target Compound 5-(4-Methylphenyl), (Z)-Phenyldiazenyl Not reported (Z)-azo, methyl donor
5-(3-Nitrophenyl)-N-{4-[(Chromenone)Oxy]Phenyl}-1,2-Oxazole-3-Carboxamide 3-Nitrophenyl, chromenone AChE: 1.23 μM Nitro (electron-withdrawing), π-stack
5-(4-Methoxyphenyl)-N-{2-Methyl-4-[(E)-Diazenyl]Phenyl}-1,2-Oxazole-3-Carboxamide 4-Methoxyphenyl, (E)-azo Not reported Methoxy donor, (E)-configuration
4-Methyl-N-{4-[(5-Methylisoxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide Sulfonamide, 5-methylisoxazole Antimicrobial Sulfonamide linker

Biological Activity

5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the oxazole derivative class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N4O3C_{24}H_{20}N_{4}O_{3}, with a molecular weight of 412.4 g/mol. Its structure includes an oxazole ring, a carboxamide group, and various phenyl substituents that contribute to its biological activity.

Property Details
Molecular Formula C24H20N4O3
Molecular Weight 412.4 g/mol
IUPAC Name 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

The biological activity of 5-(4-methylphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. This interaction can lead to various effects including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting critical metabolic pathways.
  • Anticancer Activity : It has shown potential in inducing apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death through various signaling pathways.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory mediators, reducing the overall inflammatory response in various models of inflammation.

Biological Activity Studies

Research has demonstrated the compound's efficacy against various cancer cell lines and microbial strains. Below are summarized findings from relevant studies:

Antimicrobial Activity

A study evaluated the antimicrobial effects of several oxazole derivatives including this compound. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Candida albicans15

Anticancer Activity

In vitro assays indicated that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values (concentration required to inhibit cell growth by 50%) were as follows:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

The mechanism underlying its anticancer activity involves the induction of apoptosis via mitochondrial pathways.

Case Studies

  • Study on Anticancer Properties : In a recent study published in Molecules, the compound was tested against a panel of human tumor cell lines, showing selective cytotoxicity particularly towards ovarian cancer cells with an IC50 value of 2.76 µM .
  • Antimicrobial Evaluation : Another investigation highlighted the compound's broad-spectrum antimicrobial activity, particularly emphasizing its effectiveness against resistant strains of bacteria which are often difficult to treat .

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